molecular formula C16H13ClF3NO2 B6575691 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1105211-76-4

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide

Cat. No.: B6575691
CAS No.: 1105211-76-4
M. Wt: 343.73 g/mol
InChI Key: ANLQADKKJNGENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is succinate dehydrogenase (complex II) . This enzyme plays a crucial role in the mitochondrial respiratory chain, where it is involved in the conversion of succinate to fumarate in the citric acid cycle, and the transfer of electrons to the electron transport chain.

Mode of Action

The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the succinate dehydrogenase enzyme, inhibiting its activity. This disruption in the enzyme’s function leads to a halt in the citric acid cycle and the electron transport chain, affecting the energy production in the cells.

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution within the body .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that are heavily reliant on the citric acid cycle and electron transport chain for energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-[3-(trifluoromethyl)phenoxy]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The industrial synthesis also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide
  • 4-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
  • 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}benzamide

Uniqueness

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can lead to differences in the compound’s interaction with biological targets compared to its analogs, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c17-14-7-2-1-6-13(14)15(22)21-8-9-23-12-5-3-4-11(10-12)16(18,19)20/h1-7,10H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLQADKKJNGENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.